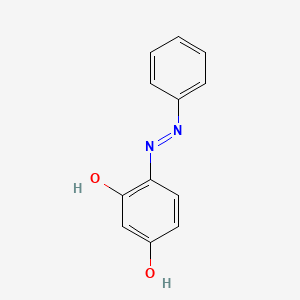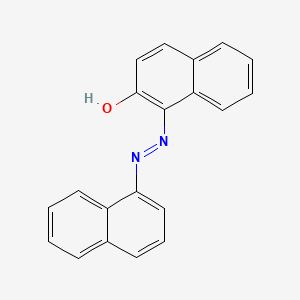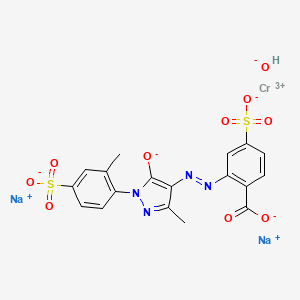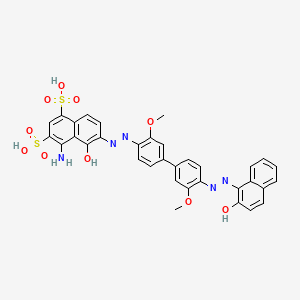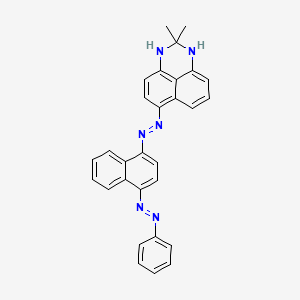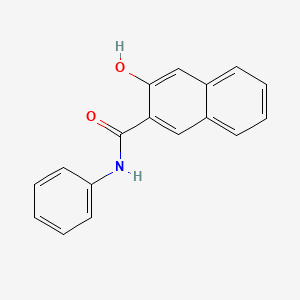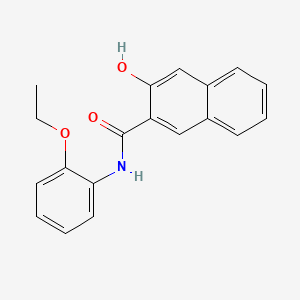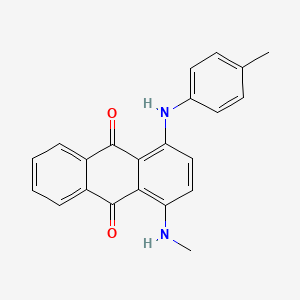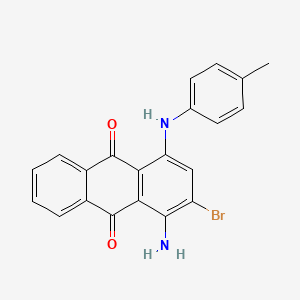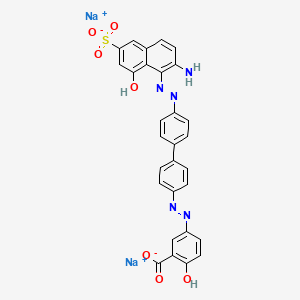
C.I. Direct Red 1, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“C.I. Direct Red 1, disodium salt” is a dye . It is also known by other names such as Japanol Fast Red 1, COLUMBIA FAST RED F, Chrome Fast Red F, Neonyl Red 2B, and Enianil Fast Red F .
Molecular Structure Analysis
The molecular formula of “this compound” is C29H19N5Na2O7S . It has a molecular weight of 627.530 . The elemental composition is C, 55.51; H, 3.05; N, 11.16; Na, 7.33; O, 17.85; S, 5.11 .Physical And Chemical Properties Analysis
“this compound” is a solid powder . It is soluble in DMSO .Wissenschaftliche Forschungsanwendungen
Waste Treatment in the Textile Industry
In the textile industry, the treatment of high salinity waste streams, which include dyes such as C.I. Direct Red, is a significant challenge. Research by Lin et al. (2015) demonstrated the use of loose nanofiltration membranes for fractionating dye/salt aqueous mixtures, showing more than 99.6% retention of direct dyes even in the presence of high concentrations of NaCl. This method indicates the potential for the reuse of salt from fractionation in forward osmosis and bipolar membrane electrodialysis, suggesting a sustainable approach for the recycling of dyes and salts from textile wastewater (Lin et al., 2015).
Dye Degradation
The photocatalytic degradation of dyes, including C.I. Direct Red, has been studied using various catalysts under UV irradiation. For instance, Song et al. (2008) investigated the degradation of C.I. Direct Red 23 with SrTiO3/CeO2 composite as the catalyst, achieving complete decolorization under optimized conditions. This research indicates that photocatalytic processes can effectively reduce the environmental impact of dye pollutants in water bodies (Song et al., 2008).
Energy Storage Solutions
Zhu et al. (2015) explored the disodium salt of 2,5-dihydroxy-1,4-benzoquinone as an anode material for rechargeable sodium ion batteries. This organic compound showed a reversible capacity of approximately 265 mA h g−1 with long cycle life and high rate capability, indicating its potential as a renewable or recyclable organic electrode material for energy storage applications (Zhu et al., 2015).
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for C.I. Direct Red 1, disodium salt involves the diazotization of 4-amino-2-methoxyaniline followed by coupling with 2-naphthol-3,6-disulfonic acid, disodium salt. The resulting product is then treated with sodium hydroxide to form the disodium salt of C.I. Direct Red 1.", "Starting Materials": [ "4-amino-2-methoxyaniline", "2-naphthol-3,6-disulfonic acid, disodium salt", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 4-amino-2-methoxyaniline in hydrochloric acid and cool to 0-5°C.", "Slowly add a solution of sodium nitrite in water to the above solution while maintaining the temperature between 0-5°C to form diazonium salt.", "Dissolve 2-naphthol-3,6-disulfonic acid, disodium salt in water and add it slowly to the diazonium salt solution while maintaining the temperature between 0-5°C.", "Stir the reaction mixture for 1 hour at 0-5°C.", "Add sodium hydroxide to the reaction mixture to adjust the pH to 7-8.", "Filter the resulting product and wash it with water.", "Dry the product at 60-70°C to obtain C.I. Direct Red 1, disodium salt." ] } | |
CAS-Nummer |
2429-84-7 |
Molekularformel |
C29H21N5NaO7S |
Molekulargewicht |
606.6 g/mol |
IUPAC-Name |
disodium;5-[[4-[4-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C29H21N5O7S.Na/c30-24-11-5-18-13-22(42(39,40)41)15-26(36)27(18)28(24)34-32-20-8-3-17(4-9-20)16-1-6-19(7-2-16)31-33-21-10-12-25(35)23(14-21)29(37)38;/h1-15,35-36H,30H2,(H,37,38)(H,39,40,41); |
InChI-Schlüssel |
DOPKABLFWHHJPX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N)N=NC5=CC(=C(C=C5)O)C(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)O)N)N=NC5=CC(=C(C=C5)O)C(=O)O.[Na] |
Aussehen |
Solid powder |
Andere CAS-Nummern |
2429-84-7 |
Piktogramme |
Irritant; Health Hazard; Environmental Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
C.I. Direct Red 1, disodium salt; Chrome Fast Red F; Enianil Fast Red F; COLUMBIA FAST RED F; Neonyl Red 2B; Japanol Fast Red 1; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



